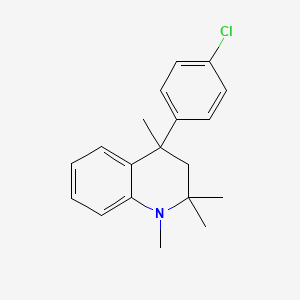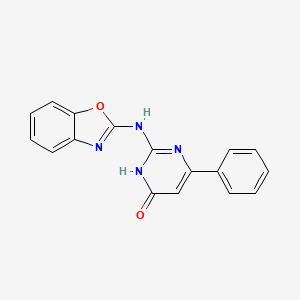![molecular formula C20H11F3N4O B11030669 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11030669.png)
5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one is a complex organic compound characterized by its unique structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrazatetracycloheptadeca core: This involves cyclization reactions under controlled conditions.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions to ensure the correct placement of the trifluoromethyl group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[87002,7
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s properties could make it a candidate for drug development, particularly if it shows activity against certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one apart is its tetrazatetracycloheptadeca core, which is not commonly found in other compounds. This unique structure may confer specific properties that make it particularly useful in certain applications.
Eigenschaften
Molekularformel |
C20H11F3N4O |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
InChI |
InChI=1S/C20H11F3N4O/c21-20(22,23)13-5-1-3-7-16(13)26-10-9-15-12(18(26)28)11-24-19-25-14-6-2-4-8-17(14)27(15)19/h1-11H |
InChI-Schlüssel |
PQQBXWZCKVWZLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11030594.png)
![ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11030598.png)
![2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11030604.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11030609.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11030610.png)
![4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030611.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030616.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11030629.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B11030641.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11030642.png)

![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11030658.png)
